molecular formula C6H12O6 B2687760 2,3-dihydroxypropanal CAS No. 23147-59-3; 26793-98-6; 56-82-6

2,3-dihydroxypropanal

Cat. No.: B2687760
CAS No.: 23147-59-3; 26793-98-6; 56-82-6
M. Wt: 180.156
InChI Key: NGNVWCSFFIVLAR-UHFFFAOYSA-N
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Description

. It is the simplest of all common aldoses and exists as a sweet, colorless crystalline solid. This compound plays a crucial role as an intermediate in carbohydrate metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydroxypropanal can be synthesized through the mild oxidation of glycerol. This process typically involves the use of hydrogen peroxide and a ferrous salt as a catalyst . Another method includes the oxidative cleavage of the bis(acetal) of mannitol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis from glycerol is a common laboratory method that could be scaled up for industrial purposes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form glyceric acid.

    Reduction: It can be reduced to form glycerol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and ferrous salts are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Various acids or bases can be used to facilitate substitution reactions.

Major Products:

    Oxidation: Glyceric acid.

    Reduction: Glycerol.

    Substitution: Various glyceraldehyde derivatives depending on the substituents used.

Comparison with Similar Compounds

    Dihydroxyacetone: Another triose monosaccharide with a similar structure but differs in the position of the carbonyl group.

    Erythrose: A tetrose monosaccharide with an additional carbon atom.

    Threose: Another tetrose monosaccharide with a different stereochemistry.

Uniqueness: 2,3-Dihydroxypropanal is unique due to its role as a configurational standard for carbohydrates and its involvement in essential metabolic pathways . Its ability to selectively inhibit cancer growth without affecting normal tissues also sets it apart from other similar compounds .

Properties

CAS No.

23147-59-3; 26793-98-6; 56-82-6

Molecular Formula

C6H12O6

Molecular Weight

180.156

IUPAC Name

2,3-dihydroxypropanal

InChI

InChI=1S/2C3H6O3/c2*4-1-3(6)2-5/h2*1,3,5-6H,2H2

InChI Key

NGNVWCSFFIVLAR-UHFFFAOYSA-N

SMILES

C(C(C=O)O)O.C(C(C=O)O)O

solubility

not available

Origin of Product

United States

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